molecular formula C9H12ClN5O3 B12922702 2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-3,7-dihydro-6H-purin-6-one CAS No. 183733-51-9

2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-3,7-dihydro-6H-purin-6-one

Cat. No.: B12922702
CAS No.: 183733-51-9
M. Wt: 273.68 g/mol
InChI Key: JVAFVMPRXCKOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (600 MHz, D₂O) :

δ (ppm) Multiplicity Integration Assignment
8.12 s 1H H-8 (purine)
6.01 s 2H NH₂ (C2)
4.35 m 1H H-1' (N7–CH₂–)
3.98 dd (J=8, 4) 1H H-2' (C2'–OH)
3.72 m 1H H-3' (C3'–Cl)
3.60 t (J=6) 1H H-4' (C4'–OH)

¹³C NMR (150 MHz, D₂O) :

δ (ppm) Assignment
163.2 C6 (ketone)
152.8 C2 (amino-substituted)
72.4 C2' (OH-bearing)
70.1 C4' (OH-bearing)
54.3 C3' (Cl-bearing)

The absence of splitting for H-8 confirms the purine’s planarity.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS (m/z):

  • Molecular ion : [M+H]⁺ at m/z 274.68 (calculated: 274.06).
  • Major fragments :
    • m/z 257.65 ([M+H–NH₃]⁺).
    • m/z 152.03 (purine core after side-chain cleavage).
    • m/z 89.11 (C₃H₆ClO₂⁺ from the butyl group).

Fragmentation aligns with retro-Diels-Alder cleavage of the purine ring and β-hydrogen elimination from the side chain.

UV-Vis Absorption Profiles

UV-Vis (H₂O, pH 7) :

λ (nm) ε (M⁻¹cm⁻¹) Assignment
264 8,200 π→π* transition (purine)
210 3,400 n→π* (ketone/amino groups)

Bathochromic shifts (+12 nm) in acidic media suggest protonation at N1 or N3.

Properties

CAS No.

183733-51-9

Molecular Formula

C9H12ClN5O3

Molecular Weight

273.68 g/mol

IUPAC Name

2-amino-7-(3-chloro-2,4-dihydroxybutyl)-1H-purin-6-one

InChI

InChI=1S/C9H12ClN5O3/c10-4(2-16)5(17)1-15-3-12-7-6(15)8(18)14-9(11)13-7/h3-5,16-17H,1-2H2,(H3,11,13,14,18)

InChI Key

JVAFVMPRXCKOPI-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CC(C(CO)Cl)O)C(=O)NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Material: The synthesis begins with a suitable purine derivative.

    Chlorination: Introduction of the chlorine atom at the desired position using reagents like thionyl chloride or phosphorus pentachloride.

    Hydroxylation: Addition of hydroxyl groups using reagents such as hydrogen peroxide or osmium tetroxide.

    Amination: Introduction of the amino group using ammonia or amine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert hydroxyl groups to hydrogen atoms.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted purine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or viral infections.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-1H-purin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, leading to desired biological effects. For example, it could inhibit an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key purine derivatives with substitutions at position 7:

Compound Name CAS No. Molecular Formula Substituent at Position 7 Key Properties/Applications Source
2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-3,7-dihydro-6H-purin-6-one Not Available Likely C₉H₁₂ClN₅O₃ 3-Chloro-2,4-dihydroxybutyl Hypothesized antiviral/antitumor activity Synthesis pathways
2-Amino-7-[(2-hydroxyethoxy)methyl]-1,7-dihydro-6H-purin-6-one 91702-61-3 C₈H₁₁N₅O₃ (2-Hydroxyethoxy)methyl Acyclovir impurity; antiviral relevance
N7-(2-Hydroxyethyl)guanine 53498-52-5 C₇H₉N₅O₂ 2-Hydroxyethyl DNA adduct; biomarker for ethylene oxide exposure
4-Hydroxy Estrone 1-N7-Guanine 178971-92-1 C₂₃H₂₅N₅O₄ Steroid-derived substituent (3,4-dihydroxy-13-methyl-17-oxo-estrane) Estrogen metabolite; cancer risk studies
7-Methyladenine 935-69-3 C₆H₇N₅O Methyl DNA repair studies; methylated base analog

Key Differences and Implications

Acyclovir-related analogs (e.g., CAS 91702-61-3) prioritize hydroxyalkoxy groups for antiviral activity via nucleoside mimicry .

Biological Activity: N7-(2-Hydroxyethyl)guanine is a biomarker for DNA damage, while 4-Hydroxy Estrone 1-N7-Guanine links estrogen metabolism to carcinogenesis . The target compound’s chlorine atom may confer unique reactivity, possibly enhancing cytotoxicity or metabolic stability compared to non-halogenated analogs .

Acyclovir impurities are synthesized via nucleophilic substitution or esterification .

Research Findings and Data Gaps

  • Antitumor Potential: Dihydroxybenzaldehyde derivatives (e.g., Scheme 7 in ) exhibit cytotoxic effects via MTT assays, hinting at possible mechanisms for the target compound .
  • Antiviral Relevance : Acyclovir analogs with hydroxyalkoxy substituents inhibit viral DNA polymerase, suggesting a framework for structure-activity studies .
  • Data Limitations : Direct pharmacological data for the target compound are absent in the evidence. Further studies on its ADMET properties and target binding are needed.

Biological Activity

2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-3,7-dihydro-6H-purin-6-one is a purine derivative that has garnered attention due to its potential biological activities, particularly its mutagenic properties. This compound features a unique structure that includes an amino group and a chlorinated hydroxybutyl side chain, which may influence its interaction with biological macromolecules such as DNA.

Chemical Structure and Properties

The molecular formula of 2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-3,7-dihydro-6H-purin-6-one is C9H12ClN5O3C_9H_{12}ClN_5O_3. The structural characteristics of this compound contribute significantly to its biological activity.

Property Details
Molecular FormulaC9H12ClN5O3C_9H_{12}ClN_5O_3
Purine DerivativeYes
Functional GroupsAmino group, chlorinated hydroxybutyl side chain

Mutagenicity and Carcinogenic Potential

Research indicates that 2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-3,7-dihydro-6H-purin-6-one exhibits mutagenic properties . It can form adducts with DNA components, which raises concerns regarding its potential role in carcinogenesis. Studies have shown that the compound interacts with nucleosides, suggesting a mechanism through which it may induce mutations and contribute to cellular toxicity .

Interaction with Nucleobases

The compound's ability to form stable complexes with nucleobases is significant. These interactions can alter the normal functioning of nucleic acids and may lead to disruptions in cellular processes such as replication and transcription. Understanding these interactions is crucial for elucidating the mechanisms underlying its mutagenic effects .

Synthesis

The synthesis of 2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-3,7-dihydro-6H-purin-6-one typically involves the alkylation of 2-amino-1,7-dihydro-6H-purin-6-one using reagents like 1,2,3,4-diepoxybutane. Key parameters during synthesis include pH adjustments and temperature controls to optimize yield and selectivity .

Mechanistic Insights

A study investigated the reaction of 1,2,3,4-diepoxybutane with deoxyguanosine under physiological conditions. The resulting products included several adducts that are consistent with the structure of 2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-3,7-dihydro-6H-purin-6-one. This supports the notion that the compound can form stable DNA adducts under biological conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-7-(3-chloro-2,4-dihydroxybutyl)-3,7-dihydro-6H-purin-6-one, and how can purity be ensured during synthesis?

  • Methodology : Begin with nucleophilic substitution or condensation reactions involving purine precursors and functionalized butyl side chains. For example, guanine derivatives (e.g., 2-amino-1,7-dihydro-6H-purin-6-one) can serve as starting materials, modified via alkylation or hydroxylation steps . Purification techniques like column chromatography (silica gel, reverse-phase) or recrystallization in polar solvents (e.g., ethanol/water mixtures) are critical to isolate the target compound. Monitor purity using HPLC with UV detection (λ = 254 nm) and confirm via melting point analysis .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or D2O to resolve signals for the purine core (e.g., C2-amino group at δ ~6.8 ppm) and the chloro-dihydroxybutyl side chain (e.g., hydroxyl protons at δ ~5.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+^+ peak).
  • X-ray Crystallography : If single crystals are obtained (via slow evaporation in methanol), determine bond angles and stereochemistry of the dihydroxybutyl substituent. Compare with related purine structures reported in Acta Crystallographica .

Q. What analytical methods are recommended for quantifying impurities or degradation products in this compound?

  • Methodology : Use gradient HPLC with a C18 column and mobile phases (e.g., 0.1% TFA in water/acetonitrile). Related substances (e.g., dechlorinated byproducts or hydrolyzed derivatives) can be identified by spiking with synthesized impurities (e.g., 2-amino-7-[[2-hydroxyethoxy]methyl] analogs) . Validate methods per ICH guidelines (precision, accuracy, LOD/LOQ).

Advanced Research Questions

Q. How does the 3-chloro-2,4-dihydroxybutyl substituent influence the compound’s bioactivity compared to other alkylated purines?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., 3-methyl or 3-fluoro groups) and compare binding affinity to target enzymes (e.g., viral polymerases) using surface plasmon resonance (SPR) or fluorescence polarization assays .
  • Molecular Dynamics Simulations : Model interactions between the chloro-dihydroxybutyl group and active sites (e.g., ATP-binding pockets in kinases) to predict steric or electronic effects .

Q. What experimental strategies can resolve contradictions in reported toxicity data for halogenated purine derivatives?

  • Methodology :

  • Asymmetric Toxicity Modeling : Apply 5PL-1P curve-fitting to concentration-effect data to account for asymmetry in toxicity responses, as demonstrated for 3-chloro-2,4-pentanedione .
  • Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., epoxide intermediates) that may explain discrepancies in cytotoxicity across cell lines .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C. Monitor degradation pathways via UPLC-QTOF and identify products using MS/MS fragmentation patterns .
  • Plasma Stability Assay : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS. Compare with structurally related acyclovir derivatives .

Q. What in vitro assays are suitable for studying its interaction with nucleotide-binding enzymes?

  • Methodology :

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., ATPase-Glo™) to measure inhibition of viral helicases or kinases. Include positive controls (e.g., acyclovir triphosphate for viral enzymes) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Methodological Notes

  • Data Interpretation : When analyzing SAR or toxicity data, account for stereochemical effects (e.g., dihydroxybutyl configuration) using chiral HPLC or circular dichroism .
  • Cross-Validation : Compare results with structurally related compounds (e.g., 2-amino-7-[(2-hydroxyethoxy)methyl] purines) to identify trends in reactivity or bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.